3-Aminoglutethimid

Übersicht

Beschreibung

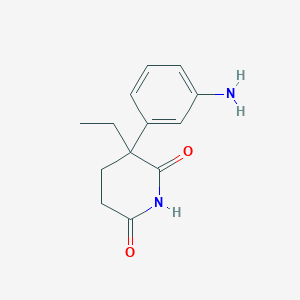

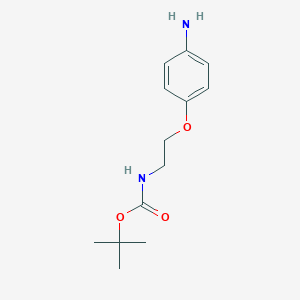

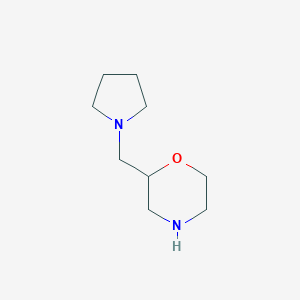

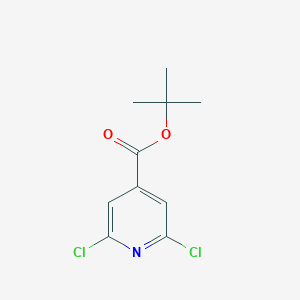

AMINOGLUTETHIMIDE IMPURITY A is an organic compound that features a piperidine ring substituted with an aminophenyl group and an ethyl group

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung: Brust- und Prostatakrebs

3-Aminoglutethimid ist vor allem für seine Rolle bei der Behandlung von hormonabhängigen Krebsarten wie Brust- und Prostatakrebs bekannt . Es wirkt als Aromatasehemmer und reduziert die Östrogensynthese, indem es die Umwandlung von Androgenen in Östrogene hemmt. Diese Wirkung ist entscheidend, um das Wachstum von östrogenabhängigen Tumoren zu verlangsamen .

Endokrinologie: Cushing-Syndrom

In der Endokrinologie wird this compound zur Behandlung des Cushing-Syndroms eingesetzt . Es hemmt die Synthese von Nebennierenrindenhormonen, was bei Erkrankungen mit einer übermäßigen Produktion von Cortisol von Vorteil ist. Patienten benötigen häufig eine Hydrocortison-Ersatztherapie, um die reduzierte Corticosteroidsynthese auszugleichen .

Neurowissenschaftliche Forschung

In der Neurowissenschaft wurde this compound auf seine Auswirkungen auf die Belohnung der Gehirnstimulation bei nahrungsgeregelten Ratten untersucht, was auf einen möglichen Einfluss auf die Corticosteroidbiosynthese und die Aktivität des zentralen Nervensystems hindeutet .

Pharmakologische Verbesserungen

Pharmakologisch ist this compound an der Entwicklung von Arzneimittelverabreichungssystemen beteiligt. Seine Einschlusskomplexe mit β-Cyclodextrin wurden auf verbesserte Bioverfügbarkeit und therapeutische Wirksamkeit untersucht .

Biochemie: Enzymhemmung

Biochemisch dient this compound als potenter Inhibitor mehrerer Cytochrom-P-450-vermittelter Steroidhydroxylationsprozesse. Dies umfasst die Hemmung der Aromatase, die bei der Östrogensynthese eine zentrale Rolle spielt .

Toxikologie: Agranulozytose

In der Toxikologie wurde die Verbindung mit Agranulozytose in Verbindung gebracht, einer potenziell lebensbedrohlichen Nebenwirkung. Dies erfordert eine sorgfältige Überwachung während der klinischen Anwendung .

Wirkmechanismus

Target of Action

3-Aminoglutethimide primarily targets the adrenal cortex . It specifically binds to and inhibits aromatase , an enzyme essential for the generation of estrogens from androstenedione and testosterone . It also inhibits several cytochrome P-450-mediated steroid hydroxylation processes .

Mode of Action

3-Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of 3-Aminoglutethimide to cytochrome P-450 complexes .

Biochemical Pathways

The compound affects the steroid synthesis pathway . By inhibiting the conversion of cholesterol to D5-pregnenolone, it results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by 3-Aminoglutethimide .

Pharmacokinetics

The absorption of 3-Aminoglutethimide after oral intake is almost complete . The plasma half-life of the drug is markedly reduced (mean 43%) during multiple-dose administration compared with a single dose . Only a moderate increase in total clearance (mean 269%) is observed . This finding is consistent with a significant reduction (mean 29.2%) in the apparent volume of distribution (Vd) occurring during prolonged treatment .

Result of Action

The molecular and cellular effects of 3-Aminoglutethimide’s action include a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by 3-Aminoglutethimide .

Action Environment

For instance, the presence of certain enzymes in the liver can affect the metabolism of 3-Aminoglutethimide

Biochemische Analyse

Biochemical Properties

3-Aminoglutethimide plays a significant role in biochemical reactions. It inhibits several cytochrome P-450-mediated steroid hydroxylation processes, including those necessary for the aromatization of androgens to estrogens and the conversion of cholesterol to pregnenolone . This interaction with enzymes and proteins affects the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Cellular Effects

The effects of 3-Aminoglutethimide on cells are profound. It influences cell function by altering the production of various hormones. By inhibiting the production of adrenal steroids, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Aminoglutethimide involves its binding to and inhibition of aromatase, which is essential for the generation of estrogens from androstenedione and testosterone . It reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations .

Metabolic Pathways

3-Aminoglutethimide is involved in the metabolic pathway of steroid synthesis. It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Subcellular Localization

Given its role in inhibiting steroid synthesis, it is likely to be found in areas of the cell where these processes occur, such as the endoplasmic reticulum where cytochrome P-450 enzymes are located .

Vorbereitungsmethoden

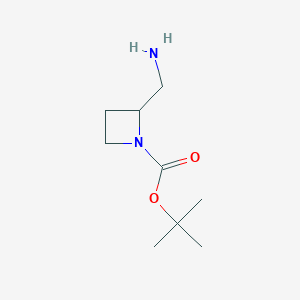

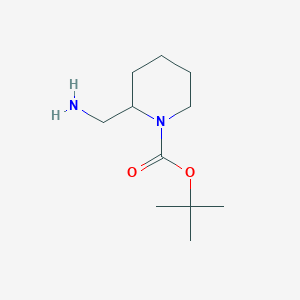

Synthetic Routes and Reaction Conditions: The synthesis of AMINOGLUTETHIMIDE IMPURITY A typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with the piperidine ring.

Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the piperidine ring to hydroxyl groups.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxylated piperidine derivatives.

Substitution: Various substituted aminophenyl derivatives.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Evaluated for its activity as an enzyme inhibitor or receptor modulator.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of advanced polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione: Similar structure but with the amino group in the para position.

3-(3-Methoxyphenyl)-3-ethylpiperidine-2,6-dione: Contains a methoxy group instead of an amino group.

3-(3-Aminophenyl)-3-methylpiperidine-2,6-dione: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

- The presence of the aminophenyl group in the meta position provides unique electronic and steric properties.

- The ethyl group contributes to the compound’s lipophilicity and potential membrane permeability.

- The combination of these features makes AMINOGLUTETHIMIDE IMPURITY A a versatile scaffold for drug design and synthetic applications.

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)